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Compound of Interest

Compound Name: Pneumocandin B2

Cat. No.: B15564754 Get Quote

An authoritative guide for researchers, scientists, and drug development professionals on the

chemical and biological properties of the pivotal antifungal agent, Pneumocandin B0.

Introduction
Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by

the fungus Glarea lozoyensis. It is a compound of significant interest in the pharmaceutical

industry, primarily serving as the crucial starting material for the semi-synthesis of Caspofungin,

a frontline antifungal drug. Echinocandins represent a vital class of antifungal agents due to

their unique mechanism of action, targeting the fungal cell wall—a structure absent in

mammalian cells—thereby offering a high degree of selective toxicity.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and biological properties, and relevant experimental methodologies

associated with Pneumocandin B0.

Note on Nomenclature: While the user query specified "Pneumocandin B2," the vast body of

scientific literature refers to the precursor of Caspofungin as Pneumocandin B0. It is

understood that for the purposes of this guide, "Pneumocandin B2" refers to the widely

studied Pneumocandin B0. In its natural fermentation, Pneumocandin B0 is often a minor

product alongside the more abundant Pneumocandin A0.[1][2]
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Pneumocandin B0 is a complex cyclic lipohexapeptide. Its structure consists of a cyclic

hexapeptide core N-acylated with a 10,12-dimethylmyristoyl lipid side chain. This lipophilic tail

is crucial for its antifungal activity.

The core hexapeptide contains several non-proteinogenic and hydroxylated amino acids, which

are key to its biological function and solubility characteristics. The specific amino acids at

positions 5 and 6 are 3-hydroxyglutamine and trans-3-hydroxy-L-proline, respectively.[3]

Physicochemical Data
The key physicochemical properties of Pneumocandin B0 are summarized in the table below

for easy reference and comparison.

Property Value Reference(s)

Molecular Formula C₅₀H₈₀N₈O₁₇ [4][5]

Molecular Weight 1065.21 g/mol

Appearance White crystalline powder

Melting Point >230°C (with decomposition)

Solubility

Soluble in DMSO (≥94.6

mg/mL), Ethanol (≥56.2

mg/mL), Methanol. Limited

water solubility.

CAS Number 135575-42-7

Note: Specific optical rotation and detailed spectroscopic data (NMR, IR) are not consistently

reported in publicly available literature but are confirmed through HPLC and high-resolution

mass spectrometry during characterization.

Biological Properties and Mechanism of Action
Pneumocandin B0 exhibits potent antifungal activity against a broad spectrum of fungal

pathogens, most notably Candida and Aspergillus species.
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Mechanism of Action: Inhibition of β-(1,3)-D-Glucan
Synthase
The primary mechanism of action for Pneumocandin B0 and other echinocandins is the non-

competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is an integral

component of the fungal cell wall biosynthesis pathway, responsible for polymerizing UDP-

glucose into long chains of β-(1,3)-D-glucan, a critical structural polymer that maintains the

osmotic integrity of the fungal cell.

By inhibiting this enzyme, Pneumocandin B0 disrupts cell wall synthesis, leading to osmotic

instability, cell lysis, and ultimately, fungal cell death. This targeted action is highly specific to

fungi, contributing to the low toxicity profile of echinocandin-class drugs in humans. Inhibition of

the synthase has been shown to trigger a cell cycle feedback mechanism, resulting in cell cycle

arrest.
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Mechanism of action of Pneumocandin B0.

Antifungal Activity
Pneumocandin B0 has demonstrated significant in vitro activity against various fungal

pathogens. The half-maximal inhibitory concentrations (IC₅₀) for glucan synthase inhibition are

in the nanogram per milliliter range for key pathogens.
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Organism
IC₅₀ (Glucan Synthase
Inhibition)

Reference(s)

Candida albicans 70 ng/mL

Aspergillus fumigatus 67 ng/mL

Biosynthesis
Pneumocandin B0 is a secondary metabolite produced through a complex biosynthetic

pathway in G. lozoyensis. The core of this pathway is a nonribosomal peptide synthetase

(NRPS) and a polyketide synthase (PKS) which assemble the peptide core and the lipid side

chain, respectively.

A key step in determining the final structure is the hydroxylation of amino acid precursors. In

wild-type strains, the production of Pneumocandin A0 often predominates over B0. The

difference lies in the amino acid at position six of the hexapeptide core. The enzyme GLOXY4,

a nonheme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-

leucine to form (4S)-methyl-L-proline, the precursor for the residue in Pneumocandin A0.

Genetic disruption of the GLOXY4 gene abolishes Pneumocandin A0 production and results in

the exclusive production of Pneumocandin B0, a crucial development for industrial-scale

manufacturing.
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Simplified biosynthesis of Pneumocandins A0 and B0.

Experimental Protocols
This section details generalized methodologies for the isolation, analysis, and activity testing of

Pneumocandin B0.

Isolation and Purification from Fermentation Broth
The recovery of Pneumocandin B0 from G. lozoyensis fermentation is a multi-step process

aimed at separating the target molecule from other cellular components and related

pneumocandin isomers.

Objective: To isolate and purify Pneumocandin B0 from a fermentation culture.
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Methodology:

Extraction: The whole fermentation broth is extracted with a water-immiscible organic

solvent, such as n-butanol. The product, being lipophilic, partitions into the organic phase.

Concentration: The organic extract is concentrated under vacuum to reduce the volume.

Washing & Charcoal Treatment: The concentrate may be washed with aqueous solutions to

remove polar impurities. Activated charcoal treatment is often employed to remove colored

impurities.

Crystallization: The concentrate is treated with an anti-solvent (e.g., acetone) at reduced

temperatures (0-10°C) to induce crystallization of the crude product.

Chromatography: The crude solid is redissolved and subjected to column chromatography.

Adsorbent: Silica gel or alumina is commonly used.

Elution: A gradient of solvents, such as methanol-water mixtures, is used to first elute

more polar impurities, followed by fractions enriched in Pneumocandin B0.

Final Purification (HPLC): High-performance liquid chromatography (HPLC) is used for final

polishing to separate Pneumocandin B0 from its closely related isomers, such as

Pneumocandin C0. Normal phase or HILIC chromatography on a silica column is often

effective.

Drying: The purified, product-rich fractions are pooled, concentrated, and dried under

vacuum to yield a solid, high-purity product.
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General workflow for isolation and purification.

Antifungal Susceptibility Testing (Broth Microdilution)
Determining the minimum inhibitory concentration (MIC) is essential for evaluating the potency

of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides

standardized protocols.
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Objective: To determine the MIC of Pneumocandin B0 against a fungal isolate (e.g., Candida

albicans).

Methodology:

Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium (e.g.,

Potato Dextrose Agar) to obtain a pure culture. A suspension is made in sterile saline and

adjusted spectrophotometrically to a standardized concentration (e.g., 1 x 10⁶ to 5 x 10⁶

cells/mL). This is then diluted to the final working inoculum concentration.

Drug Dilution: A stock solution of Pneumocandin B0 in DMSO is prepared. A two-fold serial

dilution series is prepared in RPMI 1640 medium in a 96-well microtiter plate.

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate,

including a drug-free growth control well.

Incubation: The plate is incubated at 35°C for 24-48 hours.

Endpoint Reading: The MIC is determined as the lowest concentration of Pneumocandin B0

that causes a significant reduction in growth (typically ≥50%) compared to the drug-free

control well. This can be assessed visually or with a spectrophotometer.

Conclusion
Pneumocandin B0 remains a cornerstone in the development of modern antifungal therapies.

Its potent and selective mechanism of action against β-(1,3)-D-glucan synthase provides a

clear advantage in treating invasive fungal infections. A thorough understanding of its chemical

structure, biosynthetic pathway, and properties is essential for researchers working on the

optimization of its production, the development of novel semi-synthetic derivatives, and the

exploration of its full therapeutic potential. The methodologies outlined in this guide provide a

framework for the consistent analysis and evaluation of this important natural product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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